![molecular formula C13H16N2O4 B2823168 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid CAS No. 2090417-89-1](/img/structure/B2823168.png)
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
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Description
The compound “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amines can be accomplished using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly Boc-protected source of NH-2, which can be N-alkylated . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR . For example, the 1H-NMR spectrum of a similar compound, 3-tert-butoxycarbonylamino-pyridine-2-carboxylic Acid, has been reported .Chemical Reactions Analysis
The Boc group in the compound can participate in various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques such as NMR . For instance, the 1H-NMR spectrum of a similar compound, 3-tert-butoxycarbonylamino-pyridine-2-carboxylic Acid, has been reported .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been utilized in coupling reactions with arylboronic acids, facilitating the synthesis of a range of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting its versatility in organic synthesis D. Wustrow, L. Wise, 1991.
- It also plays a role in condensation reactions with non-nucleophilic N-heterocycles and anilides, showing high functional group compatibility and applicability to a wide range of nitrogen compounds Atsushi Umehara, H. Ueda, H. Tokuyama, 2016.
Crystal Structure and Molecular Analysis
- The crystal structure analysis of related compounds provides insights into the stereochemistry and intermolecular interactions, such as hydrogen bonding, which are crucial for designing molecules with desired properties P. Rajalakshmi, N. Srinivasan, R.V. Krishnakumar, I. A. Razak, M. Rosli, 2013.
Application in Medicinal Chemistry
- Research into the synthesis and structure-activity relationships of derivatives, including those related to the compound of interest, contributes to the development of new antibacterial agents, demonstrating the compound's relevance in drug discovery P. D. Di Cesare, D. Bouzard, M. Essiz, J. Jacquet, B. Ledoussal, J. Kiechel, P. Remuzon, R. Kessler, J. Fung-Tomc, J. Desiderio, 1992.
Novel Chemical Syntheses
- The compound's derivatives are used in the innovative synthesis of complex structures, such as the divergent synthesis of pyrroles and pyrrolidines, shedding light on reaction mechanisms and providing new routes for chemical synthesis E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRJHUIQHGYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2090417-89-1 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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